molecular formula C17H14O3 B1248599 2-Phenethyl-5-hydroxychromone CAS No. 877673-99-9

2-Phenethyl-5-hydroxychromone

Cat. No. B1248599
CAS RN: 877673-99-9
M. Wt: 266.29 g/mol
InChI Key: OLLHYYCQHNBTQC-UHFFFAOYSA-N
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Description

2-Phenethyl-5-hydroxychromone is a natural product found in Imperata cylindrica with data available.

Scientific Research Applications

Fluorescence Microscopy and Spectroscopy

2-Phenethyl-5-hydroxychromone derivatives are studied for their applications in fluorescence microscopy and spectroscopy. A study developed benzochromones, including variants of 3-hydroxychromones, showing improved sensitivity to the polarity of their environment. This makes them suitable for use in biological research and probe development, particularly for fluorescence microscopy using a 488 nm argon laser (Kyriukha et al., 2018).

Antitumor Properties

Research on phenylethylchromones, a group including this compound, has shown significant antitumor and antiproliferative activities. For instance, studies have identified certain chromones with broad spectrum antiproliferative activity against various human tumor cell lines (Suzuki et al., 2016).

Endophytic Fungal Strain Research

The study of endophytic fungal strains, such as Botryosphaeria rhodina, has led to the isolation of 2-(2-phenylethyl)chromone analogues. These compounds, including this compound, are being researched for their potential in producing characteristic components of agarwood (Zhang et al., 2017).

Iron Binding and Antioxidant Activity

Studies on the iron binding properties of 3-hydroxychromone and 5-hydroxychromone, which are closely related to this compound, have revealed their potential antioxidant activities. These studies focus on the prevention of iron-mediated DNA damage and the kinetics of Fe(II) oxidation (Verdan et al., 2011).

Hydrogen Bonding Studies

Investigations into the intramolecular and intermolecular hydrogen bonding of 3-hydroxy- and 5-hydroxychromone provide insights that could be applicable to understanding the properties of this compound (Binbuga et al., 2008).

Neuroprotective Activity

This compound derivatives have shown significant neuroprotective activity, especially against glutamate-induced neurotoxicity in rat cortical cell cultures (Yoon et al., 2006).

Solvent Polarity Probing

These chromones have been used to study solvent polarity, with significant changes in their fluorescence spectra observed in response to solvent perturbations. This is particularly useful for ratiometric polarity probing in analytical chemistry and biophysics (Klymchenko et al., 2003).

Anti-inflammatory Applications

This compound derivatives from agarwood of Aquilaria sinensis have shown anti-inflammatory activities, particularly in inhibiting nitric oxide release in cell studies (Yu et al., 2020).

Antioxidant and Antimicrobial Activities

3-Hydroxy chromone derivatives, closely related to this compound, have been synthesized and evaluated for their in vitro antioxidant and antimicrobial activities. These activities are attributed to the presence of phenolic hydroxyl groups, 4-oxo groups, and 2,3-double bonds (Kamble & Wadher, 2018).

properties

CAS RN

877673-99-9

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

5-hydroxy-2-(2-phenylethyl)chromen-4-one

InChI

InChI=1S/C17H14O3/c18-14-7-4-8-16-17(14)15(19)11-13(20-16)10-9-12-5-2-1-3-6-12/h1-8,11,18H,9-10H2

InChI Key

OLLHYYCQHNBTQC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(C=CC=C3O2)O

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(C=CC=C3O2)O

synonyms

5-hydroxy-2-(2-phenylethyl)chromone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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